4-Amino-8-fluoroquinoline-3-carboxylic acid
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Overview
Description
4-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of 4-aminoquinoline with a carboxylic acid functional group at the 3-position. This compound has garnered significant interest due to its potent biological activity, making it a promising candidate for drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction forms an intermediate product, which is then reacted with various substituted amines to obtain the desired compound . Microwave irradiation methods have been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to cell death. This specific mechanism of action makes it highly effective against bacterial infections .
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Quinolines: Compounds such as quinine and chloroquine, which are used as antimalarial drugs
Uniqueness: 4-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of both an amino group and a carboxylic acid group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWDAXYUKQODW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588693 |
Source
|
Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476683-65-5 |
Source
|
Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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